17-Methyl-5|A-androstane-3|A,16|A,17|A-triol
CAS No.: 38863-74-0
Cat. No.: VC3317986
Molecular Formula: C20H34O3
Molecular Weight: 322.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 38863-74-0 |
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Molecular Formula | C20H34O3 |
Molecular Weight | 322.5 g/mol |
IUPAC Name | (3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,16,17-triol |
Standard InChI | InChI=1S/C20H34O3/c1-18-8-6-13(21)10-12(18)4-5-14-15(18)7-9-19(2)16(14)11-17(22)20(19,3)23/h12-17,21-23H,4-11H2,1-3H3/t12-,13-,14+,15-,16-,17-,18-,19-,20-/m0/s1 |
Standard InChI Key | BFCTXQRHIFIDPO-MBYHYQHRSA-N |
Isomeric SMILES | C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]([C@]4(C)O)O)C)O |
SMILES | CC12CCC(CC1CCC3C2CCC4(C3CC(C4(C)O)O)C)O |
Canonical SMILES | CC12CCC(CC1CCC3C2CCC4(C3CC(C4(C)O)O)C)O |
Introduction
Chemical Structure and Properties
17-Methyl-5α-androstane-3α,16α,17α-triol is a synthetic androgenic steroid characterized by a modified androstane skeleton. The compound has a molecular formula of C20H34O3 and a molecular weight of 322.5 g/mol. Its structure features three hydroxyl groups at positions 3α, 16α, and 17α, along with a characteristic methyl group at position 17, which significantly influences its biological activities and metabolic stability.
The compound belongs to the broader class of androstane derivatives, which are characterized by a tetracyclic structure with a specific stereochemistry. The "5α" designation indicates the orientation of the hydrogen atom at position 5, which is crucial for determining the three-dimensional structure and biological activity of the steroid .
Structural Characteristics
The unique positioning of the hydroxyl groups and the methyl substituent in 17-Methyl-5α-androstane-3α,16α,17α-triol gives this compound distinctive properties compared to related steroids. The 17α-methyl group, in particular, is known to enhance the compound's resistance to metabolic degradation, potentially increasing its bioavailability and duration of action .
Synthesis and Metabolism
Metabolic Pathways
The metabolism of 17-Methyl-5α-androstane-3α,16α,17α-triol and related steroids typically involves several enzymatic processes including hydroxylation, reduction, and conjugation reactions. These metabolic transformations play crucial roles in determining the compound's pharmacokinetics, bioavailability, and biological activities.
Common metabolic pathways for structurally similar steroids involve:
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Hydroxylation reactions catalyzed by cytochrome P450 enzymes
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Reduction reactions mediated by various reductases
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Conjugation reactions involving glucuronidation or sulfation
These metabolic transformations may result in various metabolites with different biological activities compared to the parent compound .
Biological Activities
Androgenic Activity
17-Methyl-5α-androstane-3α,16α,17α-triol has been reported to exhibit significant androgenic activity, interacting with androgen receptors and potentially promoting anabolic effects in muscle tissue. This activity is consistent with its structural similarity to known androgenic steroids .
Other Biological Activities
Beyond its androgenic effects, 17-Methyl-5α-androstane-3α,16α,17α-triol may possess additional biological activities of research interest. Related steroids have demonstrated various effects including:
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Modulation of cholesterol metabolism
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Anti-inflammatory properties
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Immunomodulatory effects
Analytical Detection and Identification
Spectroscopic Characterization
The identification and characterization of 17-Methyl-5α-androstane-3α,16α,17α-triol typically involve various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. These techniques provide essential information about the compound's structure, purity, and identity.
NMR spectroscopy, particularly 1H and 13C NMR, provides detailed information about the molecular structure of the compound, including the positions and environments of various hydrogen and carbon atoms. For related compounds, NMR data have been reported in the literature, providing reference points for identification .
Chromatographic Analysis
Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are commonly employed for the separation, detection, and quantification of steroids like 17-Methyl-5α-androstane-3α,16α,17α-triol. These techniques are particularly important in research settings for ensuring the purity of compounds and for detecting their presence in various matrices.
In analytical studies, steroids are often derivatized to improve their chromatographic properties. For instance, trimethylsilyl (TMS) derivatives are commonly used for GC analysis, as seen with related compounds like 5α-Androstane-3α,16α,17β-triol .
The following table summarizes the typical analytical techniques used for the detection and identification of steroid compounds like 17-Methyl-5α-androstane-3α,16α,17α-triol:
Analytical Technique | Application | Advantages | Limitations |
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NMR Spectroscopy | Structural elucidation | Provides detailed structural information | Requires relatively large sample amounts |
Mass Spectrometry | Identification, quantification | High sensitivity, structural information | May require derivatization |
HPLC | Separation, quantification | Versatile, non-destructive | Lower resolution than GC for some applications |
GC | Separation, quantification | High resolution, sensitivity | Often requires derivatization of steroids |
Research Applications
Pharmacological Research
17-Methyl-5α-androstane-3α,16α,17α-triol has potential applications in pharmacological research, particularly in studies related to androgen receptor signaling and its physiological effects. These research applications may include:
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Investigation of structure-activity relationships among androgenic compounds
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Studies on the regulation of protein synthesis and muscle growth
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Research on metabolic pathways involving steroid hormones
The compound's unique structural features, particularly the 17α-methyl group and the specific configuration of the hydroxyl groups, make it valuable for comparative studies with other steroids .
Analytical Standard
17-Methyl-5α-androstane-3α,16α,17α-triol may serve as an analytical standard in various research contexts, including:
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Development and validation of analytical methods for steroid detection
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Quality control in pharmaceutical and biochemical research
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Reference material for metabolic studies
Structural Relationships with Other Steroids
Comparison with Related Compounds
17-Methyl-5α-androstane-3α,16α,17α-triol shares structural similarities with several other steroids, including 5α-Androstane-3α,16α,17β-triol and 5-Androstene-3α-16β,17β-triol. These structural relationships are important for understanding the structure-activity patterns among different steroid compounds .
The following table compares key structural features of 17-Methyl-5α-androstane-3α,16α,17α-triol with related steroids:
Compound | Molecular Formula | Key Structural Features | Differences from 17-Methyl-5α-androstane-3α,16α,17α-triol |
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17-Methyl-5α-androstane-3α,16α,17α-triol | C20H34O3 | 3α,16α,17α-trihydroxy configuration, 17α-methyl group | Reference compound |
5α-Androstane-3α,16α,17β-triol | C19H32O3 | 3α,16α,17β-trihydroxy configuration | Lacks 17α-methyl group, different configuration at C-17 |
5-Androstene-3α-16β,17β-triol | C19H30O3 | Contains a C5-C6 double bond, 16β,17β-dihydroxy configuration | Has a double bond, lacks 17α-methyl group, different hydroxyl configurations |
Stereochemical Considerations
The stereochemistry of 17-Methyl-5α-androstane-3α,16α,17α-triol plays a crucial role in determining its biological activities and physical properties. The specific orientations of the hydroxyl groups and the methyl substituent influence how the molecule interacts with biological targets such as receptors and enzymes.
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